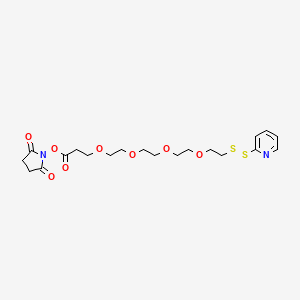
(R)-3,3'-Bis(4-trifluoromethylphenyl)-1,1'-binaphthyl-2,2'-disulfonimide
Vue d'ensemble
Description
“®-3,3’-Bis(4-trifluoromethylphenyl)-1,1’-binaphthyl-2,2’-disulfonimide” is a chiral Bronsted acid used in allylation of imines . It has the empirical formula C34H19F6NO4S2 and a molecular weight of 683.64 .
Physical And Chemical Properties Analysis
The compound is a solid and its optical activity is [α]22/D -47.0°, c = 0.5% in chloroform . It is suitable for various reaction types including Aldol Reaction, Allylation, Carbonyl/Imine Addition, and Friedel-Crafts Alkylation . The melting point is >300 °C .Applications De Recherche Scientifique
Asymmetric Catalysis
(R)-3,3'-Bis(4-trifluoromethylphenyl)-1,1'-binaphthyl-2,2'-disulfonimide and its derivatives are widely used in asymmetric catalysis. For instance, derivatives like BINAP have been employed in asymmetric hydrogenation processes. These catalysts enable the selective creation of chiral molecules, which are crucial in the pharmaceutical and fine chemicals industries (Hatano et al., 2014).
Bronsted Acid Catalysis
The compound, specifically its bis(trifluoromethanesulfonimide) (BSI) derivative, has been identified as a novel Bronsted acid. This property is leveraged in catalysis, particularly in the hydroamination and hydroalkoxylation of various compounds. The adjacent sulfonimide groups in these derivatives are critical for enhancing acidity, making them effective for these types of chemical reactions (Takagi et al., 2021).
Organic Synthesis
In organic synthesis, derivatives of this compound are used in the synthesis of optically pure binaphthyl disulfonic acids. This process involves N-S bond cleavage of sulfonimides and sulfonamides, showcasing the compound’s versatility in synthetic organic chemistry (Hatano et al., 2013).
Ligand Synthesis
The compound's derivatives, like bis-sulfoxide with a binaphthyl backbone, have been introduced as ligands in late-transition metal catalysis. These ligands are used in various catalytic reactions, such as the asymmetric addition of arylboronic acids to electron-deficient olefins, demonstrating their importance in developing new catalytic methods (Mariz et al., 2008).
Orientations Futures
While specific future directions for this compound are not mentioned, the field of chiral Bronsted acids and their use in various reactions is a topic of ongoing research. The development of new synthetic methods and applications in pharmaceuticals and materials science are potential future directions .
Propriétés
IUPAC Name |
10,16-bis[4-(trifluoromethyl)phenyl]-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H19F6NO4S2/c35-33(36,37)23-13-9-19(10-14-23)27-17-21-5-1-3-7-25(21)29-30-26-8-4-2-6-22(26)18-28(20-11-15-24(16-12-20)34(38,39)40)32(30)47(44,45)41-46(42,43)31(27)29/h1-18,41H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLCMGCITBTGMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC=C(C=C6)C(F)(F)F)S(=O)(=O)NS3(=O)=O)C7=CC=C(C=C7)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H19F6NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
683.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3,3'-Bis(4-trifluoromethylphenyl)-1,1'-binaphthyl-2,2'-disulfonimide | |
CAS RN |
1245748-56-4 | |
| Record name | 1245748-56-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate](/img/structure/B1425179.png)

![[2-(4-Methoxyphenyl)-2-oxoethoxy]acetic acid](/img/structure/B1425183.png)


![(1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B1425187.png)

![6-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B1425190.png)
![benzyl (4R)-4-[(3R,5R,6Z,7S,8S,9S,10R,13R,14S,17R)-6-ethylidene-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1425191.png)
![7-Oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B1425192.png)